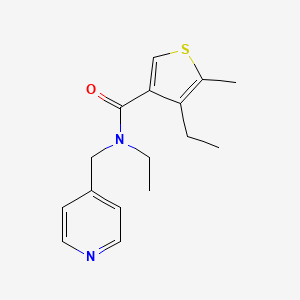
N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide, also known as THIP, is a synthetic compound that belongs to the class of drugs called GABA receptor agonists. It was first synthesized in the 1960s and has since been used in scientific research to study the role of GABA receptors in the brain.
作用机制
N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide acts as a positive allosteric modulator of GABA receptors. It enhances the activity of GABA by binding to a specific site on the receptor, which increases the affinity of GABA for its binding site. This results in an increase in the opening of chloride ion channels, which leads to hyperpolarization of the neuron and a decrease in neuronal activity.
Biochemical and Physiological Effects:
N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which is thought to be responsible for its anxiolytic and sedative effects. N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide has also been shown to increase the activity of the parasympathetic nervous system, which is responsible for the "rest and digest" response in the body.
实验室实验的优点和局限性
N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide has a number of advantages for use in lab experiments. It has a high affinity for GABA receptors and is selective for certain subtypes of the receptor. This makes it a valuable tool for studying the effects of GABA on specific neuronal populations. However, N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide also has some limitations. It has a short half-life in the body, which means it must be administered frequently to maintain its effects. It also has a narrow therapeutic window, which means that it can be toxic at higher doses.
未来方向
There are a number of future directions for research on N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide. One area of interest is the development of more selective agonists for specific subtypes of GABA receptors. Another area of interest is the use of N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide in the treatment of neurological disorders such as epilepsy and anxiety disorders. Additionally, research is needed to better understand the long-term effects of N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide on neuronal activity and behavior.
合成方法
The synthesis of N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide involves the reaction of 3-thiophenecarboxylic acid with diethylamine, followed by the addition of 4-chloromethylpyridine. The resulting compound is then treated with methyl iodide to yield N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide. The synthesis method has been well-established and is widely used in the scientific community.
科学研究应用
N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide has been used extensively in scientific research to study the role of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide acts as an agonist of GABA receptors, which means it enhances the activity of GABA in the brain. This makes it a valuable tool for studying the effects of GABA on neuronal activity and behavior.
属性
IUPAC Name |
N,4-diethyl-5-methyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-4-14-12(3)20-11-15(14)16(19)18(5-2)10-13-6-8-17-9-7-13/h6-9,11H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFHRVBZFWNXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)N(CC)CC2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,4-diethyl-5-methyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-cyclopentylacetamide](/img/structure/B5305225.png)
![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-(4-ethoxyphenyl)-2-pyrrolidinone](/img/structure/B5305227.png)
![7-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5305228.png)
![3-isopropyl-6-[2-(2-methoxyphenyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5305240.png)
![{3-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B5305253.png)
![N-benzyl-5-[(2,4-difluorophenoxy)methyl]-N-ethylisoxazole-3-carboxamide](/img/structure/B5305261.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5305273.png)
![1-phenoxy-3-{4-[3-(3,4,5-trimethoxyphenyl)acryloyl]-1-piperazinyl}-2-propanol hydrochloride](/img/structure/B5305274.png)

![2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-ethoxyphenyl]acrylonitrile](/img/structure/B5305291.png)
![4-ethoxy-N-ethyl-3-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5305293.png)
![7-(5-chloro-2-methylphenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5305309.png)
![N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B5305316.png)
![4-(1H-imidazol-1-yl)-6-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5305319.png)